X-Ray Crystallography: Solid-State Thione Tautomerism and Defined Torsion Angle for 1-(4-Fluorophenyl)-1H-tetrazole-5-thiol
Single-crystal X-ray diffraction (XRD) of 1-(4-fluorophenyl)-1,4-dihydro-1H-tetrazole-5-thione (I) confirms the compound exists exclusively as the thione tautomer in the solid state. The analysis provides a precise interplanar torsion angle of 54.99(7)° between the tetrazole and 4-fluorophenyl rings. In contrast, the phenyl analog (R=H) is reported to adopt a more planar conformation, which affects intermolecular packing and hydrogen-bonding patterns [1][2].
| Evidence Dimension | Solid-state conformation and tautomeric form |
|---|---|
| Target Compound Data | Thione tautomer; torsion angle = 54.99(7)° |
| Comparator Or Baseline | 1-Phenyl-1H-tetrazole-5-thiol (R=H): Thione tautomer; reported as more planar (exact angle not specified in this source) |
| Quantified Difference | Defined non-planar geometry (54.99°) vs. more planar phenyl analog |
| Conditions | Single-crystal XRD at 100 K; data collected on a Bruker APEX-II CCD diffractometer |
Why This Matters
The defined non-planar geometry and thione tautomerism dictate the compound's ability to form centrosymmetric N-H···S hydrogen-bonded dimers, which are critical for crystal packing, solubility, and its behavior as a ligand in metal-organic frameworks (MOFs).
- [1] Askerov, O. B., et al. Molecular and Crystal Structure of 1-(4-Fluorophenyl)-1,4-dihydro-1H-tetrazole-5-thione and Its Complex with Cadmium(II). Journal of Structural Chemistry, 2022, 63, 1250-1258. View Source
- [2] INIS Repository. Molecular and Crystal Structure of 1-(4-Fluorophenyl)-1,4-dihydro-1H-tetrazole-5-thione and Its Complex with Cadmium(II). IAEA, 2022. RN:55026422. View Source
